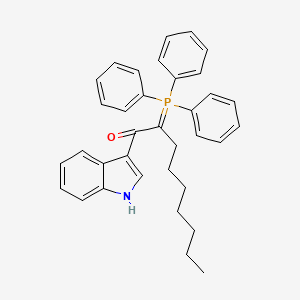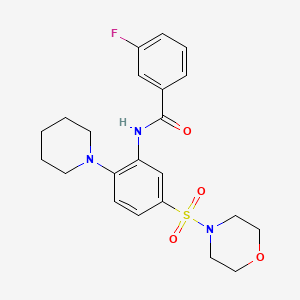
3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of a protein called Bruton's tyrosine kinase (BTK), which is involved in the regulation of immune cell function.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide involves the inhibition of 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide, which is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide is activated by the binding of antigens to the B-cell receptor, leading to downstream signaling events that result in B-cell proliferation and survival. Inhibition of 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide by 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide blocks these downstream signaling events, resulting in the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide has been shown to have potent inhibitory activity against 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide in vitro and in vivo. In preclinical models, this compound has been shown to suppress B-cell proliferation and survival, resulting in the inhibition of tumor growth in B-cell malignancies. In addition, this compound has also been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, resulting in the suppression of disease activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide is its potency and selectivity for 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide inhibition. This compound has been shown to have greater potency and selectivity than other 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide inhibitors currently in clinical use. However, one limitation of this compound is its poor solubility, which can make it difficult to use in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the research of 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide. One direction is the development of more potent and selective 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in other B-cell malignancies and autoimmune diseases. Additionally, the use of this compound in combination with other targeted therapies or immunotherapies may also be explored. Finally, the development of more effective formulations of this compound with improved solubility may also be pursued.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide involves several steps. The first step is the preparation of a key intermediate, 3-fluoro-4-nitroaniline, which is achieved by the reaction of 3-fluoroaniline with nitric acid. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin chloride. The third step is the coupling of the resulting amine with 5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)boronic acid using a palladium catalyst. The final step is the conversion of the boronic acid to the corresponding amide using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Applications De Recherche Scientifique
3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide is a key regulator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide inhibition has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).
Propriétés
IUPAC Name |
3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c23-18-6-4-5-17(15-18)22(27)24-20-16-19(31(28,29)26-11-13-30-14-12-26)7-8-21(20)25-9-2-1-3-10-25/h4-8,15-16H,1-3,9-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPGTMVNEVXTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



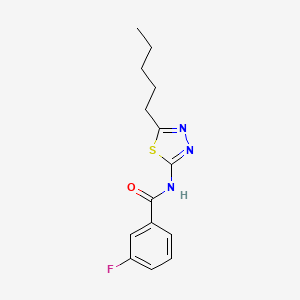
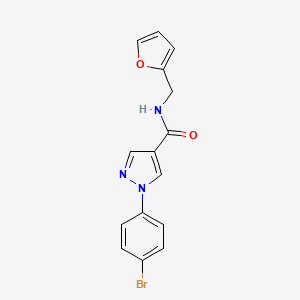
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)

![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)
![N,N-dimethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7543702.png)
![5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B7543713.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide](/img/structure/B7543721.png)
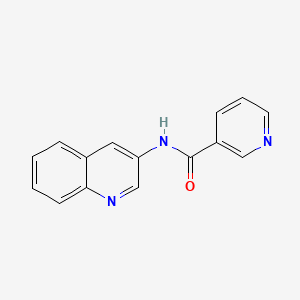
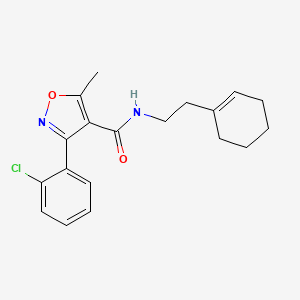
![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)
